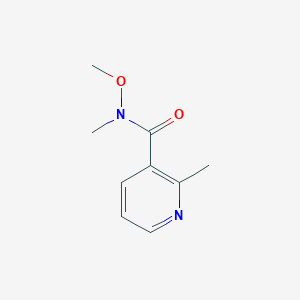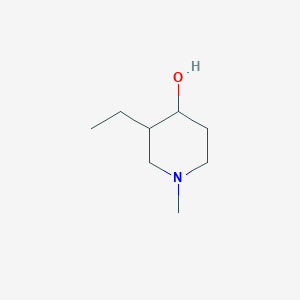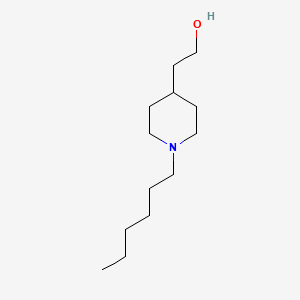![molecular formula C11H21NO4 B1370169 Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- CAS No. 124073-08-1](/img/new.no-structure.jpg)
Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is an organic compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol. It is also known by its CAS number 124073-08-1. This compound is characterized by the presence of a pentanoic acid backbone with a 5-substituted group containing a dimethylethoxycarbonyl moiety and a methylamino group.
Vorbereitungsmethoden
The synthesis of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- typically involves the reaction of pentanoic acid derivatives with appropriate reagents to introduce the dimethylethoxycarbonyl and methylamino groups. One common synthetic route includes the use of Boc (tert-butoxycarbonyl) protection for the amino group, followed by subsequent deprotection and functionalization steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylethoxycarbonyl or methylamino groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- involves its interaction with specific molecular targets and pathways. The dimethylethoxycarbonyl group can act as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- include:
5-(Boc-amino)valeric acid: This compound has a similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of the dimethylethoxycarbonyl group.
Valeric acid derivatives: Other derivatives of valeric acid with different substituents can be compared based on their chemical properties and reactivity.
The uniqueness of Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
124073-08-1 |
|---|---|
Molekularformel |
C11H21NO4 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8-12-7-5-4-6-9(13)14/h12H,4-8H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
ASAGFKSDTZKBRT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CNCCCCC(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)CNCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-ol](/img/structure/B1370092.png)












